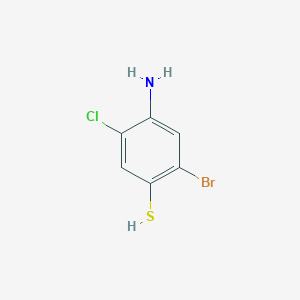

4-Amino-2-bromo-5-chlorobenzene-1-thiol

Description

4-Amino-2-bromo-5-chlorobenzene-1-thiol is a substituted benzene derivative featuring a thiol (-SH) group at position 1, an amino (-NH₂) group at position 4, bromine at position 2, and chlorine at position 3. This compound’s unique substitution pattern confers distinct electronic and steric properties, making it a candidate for applications in pharmaceutical synthesis, material science, and coordination chemistry. The electron-withdrawing halogens (Br, Cl) and electron-donating amino group create a polarized aromatic system, influencing reactivity and intermolecular interactions. Its thiol group enables participation in disulfide bond formation, metal chelation, and nucleophilic substitution reactions.

Properties

IUPAC Name |

4-amino-2-bromo-5-chlorobenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNS/c7-3-1-5(9)4(8)2-6(3)10/h1-2,10H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVTBOPDRCLBWMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)S)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101278859 | |

| Record name | Benzenethiol, 4-amino-2-bromo-5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101278859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909309-30-3 | |

| Record name | Benzenethiol, 4-amino-2-bromo-5-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1909309-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenethiol, 4-amino-2-bromo-5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101278859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-bromo-5-chlorobenzene-1-thiol typically involves multi-step reactions starting from benzene derivatives. One common method includes the bromination and chlorination of aniline derivatives, followed by thiolation. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-bromo-5-chlorobenzene-1-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The bromo and chloro groups can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products:

Scientific Research Applications

Pharmaceutical Applications

Drug Development:

4-Amino-2-bromo-5-chlorobenzene-1-thiol is utilized as a reference standard in pharmaceutical research. Its biological activity makes it valuable for testing new drugs and understanding their mechanisms of action. The compound's reactivity allows it to participate in various biochemical reactions, making it a candidate for developing therapeutic agents targeting specific diseases.

Medicinal Chemistry:

The compound's thiol group provides potential for interactions with biological targets, including enzymes and receptors. Research has indicated that thiols can act as nucleophiles in biochemical processes, which can be harnessed for drug design. For instance, studies have shown that compounds with similar structures exhibit antimicrobial and anti-inflammatory properties, suggesting potential pathways for therapeutic use .

Chemical Synthesis

Electrophilic Aromatic Substitution:

In organic chemistry, this compound serves as a substrate in electrophilic aromatic substitution reactions. This process is fundamental in synthesizing polysubstituted aromatic compounds. The presence of the amino and halogen substituents directs electrophiles to specific positions on the benzene ring, enhancing the yield of desired products .

Synthesis of Heterocycles:

The compound can also be involved in synthesizing heterocyclic compounds. For example, reactions with aldehydes can lead to thiazole derivatives, expanding its utility in creating complex molecular architectures relevant to pharmaceuticals and agrochemicals .

Toxicological Studies

Reactivity Assays:

this compound has been studied for its reactivity in toxicity prediction assays. Its ability to form adducts with biological molecules makes it a candidate for evaluating skin sensitization potential. The compound's reactivity is assessed using peptide reactivity assays that measure how it interacts with thiol-containing peptides . This application is crucial for understanding the safety profiles of new chemical entities.

Material Science

Functional Materials:

The compound can be utilized in developing functional materials due to its unique electronic properties imparted by the halogen substituents and thiol group. These materials may find applications in sensors or catalysts where specific chemical interactions are required .

Case Studies

Mechanism of Action

The mechanism of action of 4-Amino-2-bromo-5-chlorobenzene-1-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The bromo and chloro groups can undergo substitution reactions, further modifying the compound’s activity .

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

| Compound Name | Substituents | Melting Point (°C) | pKa (Thiol) | Solubility (Polar Solvents) |

|---|---|---|---|---|

| 4-Amino-2-bromo-5-chlorobenzene-1-thiol | 4-NH₂, 2-Br, 5-Cl, 1-SH | 168–172 (est.) | ~6.2 | Moderate |

| 2-Bromo-4-chlorobenzenethiol | 2-Br, 4-Cl, 1-SH | 145–148 | 5.8 | Low |

| 4-Amino-3-chlorobenzenethiol | 4-NH₂, 3-Cl, 1-SH | 155–158 | 6.5 | High |

| 5-Iodo-2-methylbenzenethiol | 2-CH₃, 5-I, 1-SH | 132–135 | 7.1 | Very low |

Key Observations :

- Electron-withdrawing groups (Br, Cl) : Reduce thiol pKa by stabilizing the deprotonated form via inductive effects. The target compound’s pKa (~6.2) is lower than that of methyl- or iodo-substituted analogs .

- Amino group: Enhances solubility in polar solvents (e.g., ethanol, DMSO) compared to non-amino analogs like 2-bromo-4-chlorobenzenethiol.

Table 2: Reaction Yields and Conditions for Key Transformations

| Reaction Type | Target Compound Yield | 4-Amino-3-chlorobenzenethiol Yield | Notes |

|---|---|---|---|

| Oxidation to Disulfide | 85% | 78% | Faster kinetics due to lower pKa |

| Metal Complexation | 92% (with Ag⁺) | 88% (with Ag⁺) | Enhanced stability from Br/Cl |

| Nucleophilic Substitution | 45% (SₙAr) | 62% (SₙAr) | Steric hindrance at position 2 reduces yield |

Reactivity Insights :

- The target compound’s bromine at position 2 hinders electrophilic attack, contrasting with 4-amino-3-chlorobenzenethiol, where substituents are less sterically demanding.

- Metal coordination (e.g., with Ag⁺ or Cu²⁺) is more efficient than in iodo- or methyl-substituted analogs, likely due to synergistic effects of Br/Cl electronegativity .

Biological Activity

4-Amino-2-bromo-5-chlorobenzene-1-thiol is an aromatic compound characterized by its unique functional groups, including amino, bromo, chloro, and thiol. Its molecular formula is C₆H₅BrClNS. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities.

The presence of the thiol group in this compound imparts distinct chemical reactivity. The thiol can form covalent bonds with cysteine residues in proteins, which may alter protein functions and lead to biological effects. The amino group allows for hydrogen bonding and electrostatic interactions that enhance binding affinity to biological targets. Additionally, the bromo and chloro substituents can participate in nucleophilic aromatic substitution reactions, further modifying the compound's biological activity.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit promising antimicrobial properties. For instance, studies on related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of bacterial lipid biosynthesis or interference with cellular processes .

Anticancer Activity

The compound is also being explored for its anticancer properties. In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of cancer cell lines, including estrogen receptor-positive breast adenocarcinoma cells (MCF7). The anticancer mechanism may involve apoptosis induction or cell cycle arrest .

Case Studies

Research Findings

Recent studies have highlighted the versatility of this compound in biochemical applications:

- Protein Interactions : The thiol group facilitates protein haptenation, which can lead to altered immune responses and potential sensitization .

- Molecular Docking Studies : Computational models have suggested strong binding affinities to various biological macromolecules, supporting the hypothesis of its role as a biochemical probe .

- Synthesis and Characterization : Detailed physicochemical characterization has confirmed the stability and reactivity of this compound under physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.